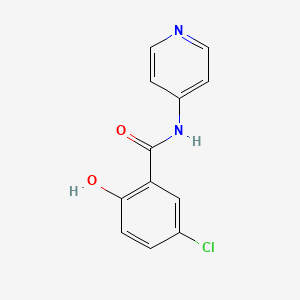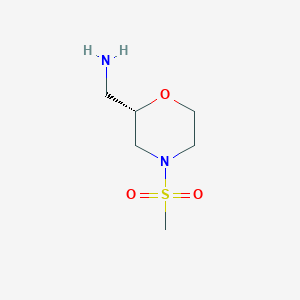
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine is a chemical compound characterized by the presence of a morpholine ring substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Methylsulfonyl)-2-morpholinemethanamine typically involves the reaction of morpholine with methylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, where the reagents are carefully controlled to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-4-(Methylsulfonyl)-2-morpholinemethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The methylsulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality, commonly used as a dietary supplement.
2-(Methylsulfonyl)ethanol: Another compound with a methylsulfonyl group, used in organic synthesis.
Uniqueness
(2S)-4-(Methylsulfonyl)-2-morpholinemethanamine is unique due to its specific structural features, including the morpholine ring and the stereochemistry at the 2-position. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1353897-63-8 |
|---|---|
Formule moléculaire |
C6H14N2O3S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
[(2S)-4-methylsulfonylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C6H14N2O3S/c1-12(9,10)8-2-3-11-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
Clé InChI |
JYDKRSKRMGGEBM-LURJTMIESA-N |
SMILES isomérique |
CS(=O)(=O)N1CCO[C@H](C1)CN |
SMILES canonique |
CS(=O)(=O)N1CCOC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


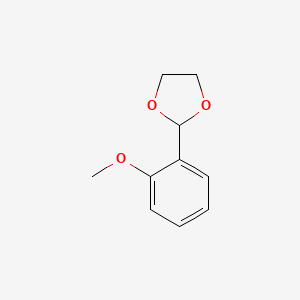
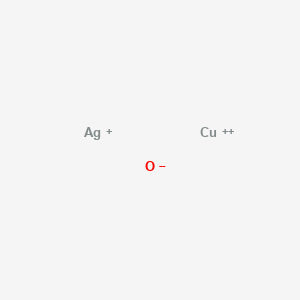
![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
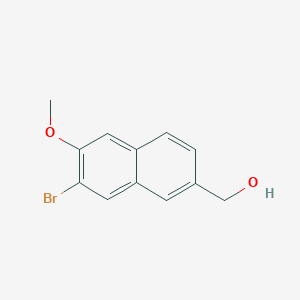

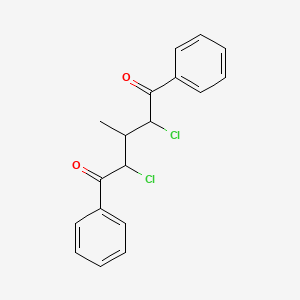

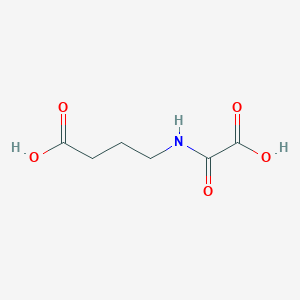


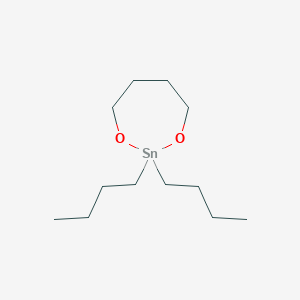
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
